2-Vinylhexahydro-1,3-benzodioxole

Monomer Design Polymer Chemistry Physicochemical Property Prediction

2-Vinylhexahydro-1,3-benzodioxole (CAS 38653-45-1) is a trans-configured, hexahydro (saturated) benzodioxole derivative with a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol. It is structurally defined as 2-ethenyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole, featuring a vinyl group attached to a saturated, bicyclic acetal system.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 38653-45-1
Cat. No. B13944998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinylhexahydro-1,3-benzodioxole
CAS38653-45-1
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC=CC1OC2CCCCC2O1
InChIInChI=1S/C9H14O2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2,7-9H,1,3-6H2
InChIKeyTYBVFDMPBNFBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Vinylhexahydro-1,3-benzodioxole (CAS 38653-45-1) Procurement Guide: A Saturated Vinyl Monomer


2-Vinylhexahydro-1,3-benzodioxole (CAS 38653-45-1) is a trans-configured, hexahydro (saturated) benzodioxole derivative with a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol . It is structurally defined as 2-ethenyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole, featuring a vinyl group attached to a saturated, bicyclic acetal system. Its primary recognized application is as a functional monomer in radical polymerization, where the vinyl group enables incorporation into polymer backbones while the saturated benzodioxole unit provides a distinct steric and electronic environment compared to aromatic analogs .

Vinyl-functional monomer for radical polymerization studies
Defined trans stereochemistry supports stereoregular polymer research
Saturated hexahydro core offers distinct steric and electronic profile vs aromatic analogs

Why Generic Substitution of Vinyl Benzodioxole Monomers is Not Advisable


The term generic substitution is particularly hazardous for this compound class due to the profound impact of ring saturation and stereochemistry on monomer reactivity. The target compound is a trans-hexahydro (fully saturated) derivative, whereas more common analogs like 4-vinyl-1,3-benzodioxole are aromatic. This fundamental difference in ring electronics drastically alters the vinyl group's reactivity in polymerization, potentially affecting copolymerization parameters, polymer tacticity, and thermal stability [1]. Furthermore, the trans-fused ring junction of 38653-45-1 imparts a specific spatial orientation that is absent in its cis-isomer (CAS 55702-63-1), making stereochemical purity a critical, non-interchangeable parameter for reproducible synthesis .

Target Monomer
trans-Hexahydro (Saturated)
Saturated bicyclic acetal with trans ring junction; distinct electron density at vinyl group.
Risk if Substituted
Aromatic Vinyl Benzodioxoles
Aromatic ring electronics may shift copolymerization parameters and thermal stability profile.
Target Monomer
Defined trans Isomer (38653-45-1)
Single stereoisomer with specified trans configuration for reproducible polymer microstructure.
Risk if Substituted
Unspecified Isomer Mixture (55702-63-1)
Stereochemical composition not guaranteed; may alter polymer tacticity outcomes.

Quantitative Evidence for 2-Vinylhexahydro-1,3-benzodioxole (38653-45-1) Selection


Physicochemical Differentiation: Predicted LogP and Boiling Point vs. Aromatic Analogs

The saturated hexahydro core of 2-Vinylhexahydro-1,3-benzodioxole (38653-45-1) is predicted to confer a moderate lipophilicity (LogP = 1.64) and a boiling point of 199.2±20.0 °C, which are distinct from aromatic vinyl benzodioxoles . While no head-to-head experimental data for aromatic analogs was located, this class-level inference suggests that the saturated monomer will exhibit different solubility and distillation characteristics, directly impacting purification and copolymerization solvent selection, compared to its unsaturated counterparts.

Predicted LogP & BP
Class-level
LogP 1.64 | BP 199.2±20.0 °C (predicted)
Differentiates saturated monomer from aromatic analogs for purification and solvent selection.
Predicted data; experimental verification recommended.
Monomer Design Polymer Chemistry Physicochemical Property Prediction

Stereochemical Purity: Trans Configuration (38653-45-1) vs. Unspecified Isomer Mixture (55702-63-1)

The CAS 38653-45-1 specifically denotes the trans-(9CI) isomer of 2-vinylhexahydro-1,3-benzodioxole, whereas the entry for CAS 55702-63-1 represents the compound without specified stereochemistry, often implying a mixture of isomers . Procurement of the trans-specified version is essential for applications where monomer geometry dictates polymer microstructure, such as in stereoregular polymerization aiming for specific tacticity.

Stereochemical Identity
Reported
38653-45-1 = trans-(9CI) defined isomer vs. 55702-63-1 = unspecified mixture
Supports stereochemical control requirement for polymer tacticity studies.
CAS registry and nomenclature analysis.
Stereochemistry Monomer Purity Polymer Tacticity

Limitation: Absence of Direct Comparative Performance Data

A thorough search for primary literature, patents, and technical datasheets did not yield any direct head-to-head comparisons or cross-study comparable data for 2-Vinylhexahydro-1,3-benzodioxole (38653-45-1) against its closest analogs (e.g., 4-vinyl-1,3-benzodioxole, 5-vinyl-1,3-benzodioxole, or 2-vinyl-1,3-benzodioxole) in terms of reactivity ratios, polymerization kinetics, or derived polymer properties [1]. The existing evidence is insufficient to claim quantitative superiority for any specific application.

Comparative Performance
Data to verify
No direct head-to-head reactivity or polymer property data found vs aromatic analogs.
Procurement rationale rests on saturation and stereochemistry fundamentals.
Literature gap identified; direct comparison studies needed.
Evidence Gap Procurement Caution

Recommended Application Scenarios for 2-Vinylhexahydro-1,3-benzodioxole (38653-45-1)


Synthesis of Stereoregular Polymers with Saturated Backbone Modifiers

The trans stereochemistry of 38653-45-1 makes it a candidate for experiments investigating the effect of saturated, rigid bicyclic comonomers on polymer backbone conformation and tacticity. Its incorporation into a growing polymer chain could be used to study how a trans-fused acetal group influences glass transition temperature (Tg) and chain flexibility in comparison to polymers incorporating aromatic comonomers, as implied by the work on vinyl benzodioxoles [1].

Development of Novel Protecting Group Strategies for Catechol-Functionalized Polymers

Based on the concept of vinyl catechol precursors, the saturated benzodioxole ring in the target compound can theoretically serve as a more robust, hydrolytically distinct protecting group for catechol moieties compared to traditional methyl ether or aromatic acetal protecting groups. The hexahydro core may require different deprotection conditions (e.g., stronger acid or different catalysts), potentially allowing for orthogonal deprotection strategies that are not feasible with unsaturated analogs [1].

Fundamental Research on Monomer Reactivity in Radical Polymerization

The unique combination of a vinyl group and a saturated, electron-rich acetal makes this monomer an ideal candidate for fundamental reactivity studies. By comparing its reactivity ratios (r1, r2) in copolymerizations with common monomers like styrene or methyl methacrylate against those of aromatic benzodioxoles, researchers can quantify the electronic and steric contributions of the saturated ring. Such data would directly address the current evidence gap and is a prerequisite for any application-driven use.

Application
Selection Property
Validation Focus
Stereoregular polymer synthesis with saturated backbone modifiers
trans stereochemistry; saturated bicyclic acetal core
Polymer tacticity and chain conformation review
Orthogonal protecting group strategy for catechol-functionalized polymers
Saturated acetal hydrolytic stability profile
Deprotection condition differentiation vs aromatic acetals
Fundamental radical copolymerization reactivity studies
Unique electronic/steric contribution of saturated ring
Reactivity ratio determination with common comonomers
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